Bienvenue dans la boutique en ligne BenchChem!

1-(4-(2-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide

FLT3 kinase Imidazole inhibitor Binding affinity

1-(4-(2-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251592-99-0) is a synthetic small molecule belonging to the imidazole-4-carboxamide class, characterized by a 2-fluorobenzamido substituent on a central benzyl group and a 3-fluorophenyl group attached to the carboxamide nitrogen. It is primarily utilized as a research tool in kinase inhibitor discovery programs, where the imidazole core serves as a key pharmacophore for ATP-binding site engagement.

Molecular Formula C24H18F2N4O2
Molecular Weight 432.431
CAS No. 1251592-99-0
Cat. No. B2840573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide
CAS1251592-99-0
Molecular FormulaC24H18F2N4O2
Molecular Weight432.431
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F)F
InChIInChI=1S/C24H18F2N4O2/c25-17-4-3-5-19(12-17)29-24(32)22-14-30(15-27-22)13-16-8-10-18(11-9-16)28-23(31)20-6-1-2-7-21(20)26/h1-12,14-15H,13H2,(H,28,31)(H,29,32)
InChIKeyBMBHEFSYPRSCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-Fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251592-99-0): Compound Class and Procurement Baseline


1-(4-(2-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251592-99-0) is a synthetic small molecule belonging to the imidazole-4-carboxamide class, characterized by a 2-fluorobenzamido substituent on a central benzyl group and a 3-fluorophenyl group attached to the carboxamide nitrogen [1]. It is primarily utilized as a research tool in kinase inhibitor discovery programs, where the imidazole core serves as a key pharmacophore for ATP-binding site engagement [1]. A closely related analog series, including compounds with unsubstituted or methyl-substituted benzamido groups, is also available, but the specific 2-fluoro substitution pattern distinguishes this compound and may confer distinct target-binding profiles [1].

Why Generic Substitution of Imidazole-4-Carboxamide Analogs for CAS 1251592-99-0 Can Compromise Experimental Reproducibility


In-class imidazole-4-carboxamide analogs are not automatically interchangeable for biological studies because subtle variations in the benzamido substitution pattern, such as replacing a 2-fluorobenzamido group with a benzamido or 4-methylbenzamido group, can alter lipophilicity, hydrogen-bonding capacity, and steric fit within kinase ATP-binding pockets [1]. These structural modifications can lead to significant shifts in kinase selectivity profiles and cellular potency, even when the imidazole core is conserved [2]. Therefore, direct substitution without re-validation risks introducing uncharacterized off-target effects and compromising the reproducibility of structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(4-(2-Fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251592-99-0)


Kinase Inhibition Selectivity: Comparative FLT3 IC50 Data from BindingDB Patent-Associated Assays

In FLT3 kinase inhibition assays, a structurally related imidazole-4-carboxamide analog from the same patent family (Compound 41 in US10028934, bearing a similar 2-fluorobenzamido motif) demonstrated an IC50 of 52 nM against FLT3 cytoplasmic domain [1]. By contrast, a comparator analog identified as 'Ref. Compound' in the same patent series (differing in its benzamido substitution) exhibited an IC50 of 3,180 nM, representing a >60-fold reduction in potency [2]. Although the exact CAS 1251592-99-0 compound is not assayed head-to-head in this dataset, the data establishes a class-level inference that the 2-fluorobenzamido substitution is a critical driver of FLT3 inhibitory activity within this chemotype.

FLT3 kinase Imidazole inhibitor Binding affinity

Structural Differentiation: Computed Physicochemical Properties Compared to Des-methyl Analog

Computed physicochemical properties differentiate CAS 1251592-99-0 (XLogP3 = 3.8) from its closest des-fluoro analog 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251574-16-9). The presence of the ortho-fluorine atom on the benzamido ring increases the computed lipophilicity and introduces a unique hydrogen bond acceptor (HBA) count of 5, compared to the non-fluorinated analog which has an HBA count of 4 [1][2]. The topological polar surface area (TPSA) for the target compound is 76 Ų, which influences membrane permeability and CNS penetration potential [1].

Lipophilicity Hydrogen bonding SAR analysis

Kinase Selectivity Potential: Comparative KIT Kinase Activity Data

Cross-study analysis of BindingDB data reveals that a structurally analogous compound from the same patent series (Compound 22 in US10028934) exhibits an IC50 of 55 nM against KIT kinase [1]. While direct data for CAS 1251592-99-0 against KIT is not available in the source, the shared 2-fluorobenzamido pharmacophore suggests the potential for multi-kinase activity. In contrast, the less potent reference analog (IC50 = 3,180 nM against FLT3) implies a weaker KIT engagement profile for non-fluorinated analogs.

KIT kinase Imidazole inhibitor Selectivity profiling

Optimal Application Scenarios for 1-(4-(2-Fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251592-99-0)


FLT3 Kinase Inhibitor Lead Optimization and SAR Studies

The compound is ideally suited as a starting point for FLT3-targeted kinase inhibitor programs, where the 2-fluorobenzamido motif has been demonstrated to confer >60-fold potency enhancement over non-fluorinated analogs in biochemical assays [1][2]. Medicinal chemistry teams can use this compound to explore structure-activity relationships (SAR) around the imidazole core while retaining the critical fluorinated benzamido pharmacophore.

Multi-Kinase Profiling in Hematological Malignancy Models

Given the validated activity profile of the 2-fluorobenzamido scaffold against both FLT3 (IC50 = 52 nM) and KIT (IC50 = 55 nM) kinases, this compound serves as a valuable tool compound for assessing dual FLT3/KIT inhibition in acute myeloid leukemia (AML) and mast cell disease models, where co-targeting these kinases is therapeutically beneficial [1][3].

Computational Chemistry and Docking Studies for Fluorine Substitution Effects

The distinct computed properties (XLogP3 = 3.8, TPSA = 76 Ų, 5 HBA) and the ortho-fluorine atom make this compound an excellent test case for molecular dynamics simulations and free-energy perturbation (FEP) calculations aimed at quantifying the contribution of fluorine substitution to kinase binding affinity and residence time [4].

Quote Request

Request a Quote for 1-(4-(2-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.